It has a good penetration of the blood-tissue barrier. It acts on nicotinic cholinoreceptors of the Peripheral and Central Nervous Systems, whatever the way of administering in vivo. On cat under anaesthesia, 1.5 mg/kg (i.v.) or 30 mg/kg (p.o.) block the activity of N-cholinoreceptors at the neuromuscular junction. 10-5 g/ml block the neuromuscular transmission on the rat diaphragm preparation. 0.5-2 mg/kg (i.v.) on cat under anaesthesia, cause hypotension due to the blockade of the transmission of nervous impulses in sympathetic and orthosympathetic ganglia.
It is a ganglion blocking agent as it is a nicotinic receptor antagonist at the neuromuscular junction.
It is also a potent medium-acting muscle relaxant and hypotensive belonging to the family of non depolarizing myorelaxant. It is an antagonist of Proserine, Galanthamine.C19-norditerpenoid alkaloid, purified from plants of the Aconitum genus, Ranunculacae
Lycaconitine perchlorate
CAS No.: 321938-55-0
Cat. No.: VC0000112
Molecular Formula: C36H48N2O10.HClO4
Molecular Weight: 769.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 321938-55-0 |
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Molecular Formula | C36H48N2O10.HClO4 |
Molecular Weight | 769.23 g/mol |
IUPAC Name | [(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid |
Standard InChI | InChI=1S/C36H48N2O10.ClHO4/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35;2-1(3,4)5/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3;(H,2,3,4,5)/t20-,21-,23+,24+,27-,28+,29-,30+,32?,33+,34-,35+,36-;/m1./s1 |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O.OCl(=O)(=O)=O |
Appearance | Melting Point:184-186 °C (ethanol; forming foam)Softens at 170°C.Cream-white crystal |
Chemical Properties and Structure
Lycaconitine perchlorate possesses a complex molecular structure characteristic of C19-norditerpenoid alkaloids, with multiple functional groups contributing to its pharmacological activity. The compound features a hexacyclic skeleton with various oxygen-containing substituents and an ethyl group attached to a nitrogen atom within the ring system. The following table summarizes the key chemical and physical properties of lycaconitine perchlorate:
The molecular structure of lycaconitine perchlorate includes four methoxy groups and two hydroxyl groups attached to its complex ring system. The compound also contains a methylbenzoate moiety linked to a dioxopyrrolidine group, which contributes to its interaction with nicotinic receptors. The perchlorate component (HClO4) forms an ionic bond with the alkaloid, enhancing its solubility characteristics and stability for research applications.
This complex structure is responsible for the compound's high specificity toward nicotinic cholinoreceptors and its ability to block neurotransmission at the neuromuscular junction. The stereochemistry of the molecule, indicated by the numerous stereogenic centers in its chemical name, plays a crucial role in its receptor binding properties and subsequent pharmacological effects.
Source and Extraction
Natural Sources
Lycaconitine perchlorate is derived from lycaconitine, which is naturally found in plants belonging to the Aconitum genus (Ranunculaceae family), commonly known as monkshood or aconite . These plants have been used in traditional medicine systems across various cultures, particularly in Asian countries, due to their potent biological activities. The Aconitum genus contains numerous species that produce a variety of diterpenoid alkaloids with diverse pharmacological properties.
Plants of the Aconitum genus typically contain several biologically active alkaloids, including aconitine, mesaconitine, and lycaconitine, among others. These compounds are primarily concentrated in the roots and tubers of the plants, although they can also be found in aerial parts in varying concentrations. The specific concentration of lycaconitine varies between different Aconitum species and is influenced by factors such as growth conditions, geographical location, and harvest time.
Isolation and Synthesis
The isolation of lycaconitine involves several extraction and purification steps from plant material. Typically, the plant material is dried, ground, and subjected to alkaline extraction, followed by acidification and subsequent purification steps using various chromatographic techniques. Once lycaconitine is isolated, it is converted to its perchlorate salt by reacting it with perchloric acid under controlled conditions.
The synthesis of lycaconitine perchlorate involves extracting lycaconitine from plant sources and then reacting it with perchloric acid to enhance its solubility and stability for research applications. Due to the structural complexity of the parent compound, lycaconitine, total chemical synthesis remains challenging, and natural extraction continues to be the primary source of this compound.
Research on C19-diterpenoid alkaloids from Aconitum species continues to reveal new compounds with similar structural features and biological activities. For instance, studies on Aconitum laeve Royle have identified several lycoctonine-type C19-diterpenoid alkaloids with various pharmacological properties, contributing to the broader understanding of this class of compounds .
Pharmacological Activity
Mechanism of Action
Lycaconitine perchlorate primarily exerts its effects through antagonism of nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction. The compound competitively binds to these receptors, preventing the neurotransmitter acetylcholine from activating the receptors and thereby blocking neuromuscular transmission . This mechanism underlies its potent muscle relaxant and ganglion blocking properties.
The pharmacological profile of lycaconitine perchlorate includes several key characteristics:
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It acts on nicotinic cholinoreceptors in both the peripheral and central nervous systems, demonstrating good penetration of the blood-tissue barrier regardless of the administration route .
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As a non-depolarizing muscle relaxant, it blocks neuromuscular transmission without causing an initial depolarization of the muscle membrane.
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It functions as an antagonist against acetylcholinesterase inhibitors such as Proserine and Galanthamine, further confirming its mechanism as a competitive nicotinic receptor antagonist.
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The compound also demonstrates ganglion blocking properties, affecting transmission in both sympathetic and parasympathetic ganglia, which contributes to its hypotensive effects.
The ability of lycaconitine perchlorate to act on both peripheral and central nicotinic receptors makes it a valuable research tool for investigating cholinergic neurotransmission in different body systems. Its specificity for nicotinic receptors, rather than muscarinic receptors, allows for targeted research on this particular subset of cholinergic pathways.
Toxicology
Toxicity Profile
As with many alkaloids derived from Aconitum species, lycaconitine perchlorate exhibits significant toxicity at certain doses. Experimental toxicity data in mice indicates the following LD50 values (the dose causing death in 50% of test animals):
Route of Administration | LD50 Value |
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Oral (ORL-MUS) | 31 mg/kg |
Intravenous (IVN-MUS) | 2.6 mg/kg |
Intraperitoneal (IPR-MUS) | 12.5 mg/kg |
The notably lower LD50 value for intravenous administration reflects the enhanced bioavailability and immediate systemic effects when the compound bypasses first-pass metabolism. The toxic effects likely result from excessive neuromuscular blockade leading to respiratory compromise and cardiovascular effects due to ganglionic blockade.
Applications in Research
Neuropharmacological Research
Lycaconitine perchlorate serves as a valuable tool in neuropharmacological research, particularly in studies focused on:
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Investigation of nicotinic acetylcholine receptor structure, function, and distribution
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Research into mechanisms of neuromuscular transmission and the effects of its disruption
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Studies on cholinergic pathways in both peripheral and central nervous systems
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Examination of ganglion transmission in the autonomic nervous system
The compound's ability to penetrate the blood-tissue barrier allows researchers to study its effects on central nicotinic receptors, providing insights into cholinergic mechanisms in the brain that might be relevant to various neurological conditions.
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